

Application Note: Quantification of Citrate in Biological Samples using HPLC-UV

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Compound of Interest

Compound Name: Calcium citrate

Cat. No.: B1193920

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Introduction

Citrate, a key intermediate in the Krebs cycle, plays a crucial role in cellular metabolism. In biological samples, the quantification of citrate is essential for understanding various physiological and pathological states. While often administered as **calcium citrate**, in the aqueous environment of biological fluids, it dissociates into calcium and citrate ions. Therefore, the quantification of "**calcium citrate**" in these matrices effectively translates to the measurement of the citrate anion. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for this purpose. This application note provides a detailed protocol for the quantification of citrate in plasma and urine samples.

Principle of the Method

This method utilizes reversed-phase HPLC to separate citrate from other endogenous components in biological samples. For plasma samples, a simple ultrafiltration step is employed to remove proteins.[1][2] For urine samples, which have a more complex matrix, a liquid-liquid extraction is performed to isolate the analyte.[3] The separated citrate is then detected by its UV absorbance at a low wavelength, typically 210 nm.[1][2][4] To enhance retention and improve peak shape of the polar citrate molecule on a non-polar C18 stationary phase, the mobile phase is maintained at a low pH to keep the citrate in its unionized form.[4] Alternatively, ion-pair chromatography can be employed where a reagent is added to the

mobile phase to form a neutral, hydrophobic ion-pair with the charged citrate molecule, allowing for its retention and separation on a reversed-phase column.[5]

Materials and Reagents

- Instrumentation:
 - HPLC system with a UV detector
 - C18 reversed-phase column (e.g., ODS column)
 - Data acquisition and processing software
 - Centrifuge
 - Vortex mixer
 - pH meter
- Reagents:
 - Citric acid standard (Sigma-Aldrich®)
 - Acetonitrile (HPLC grade)
 - Sulfuric acid (H₂SO₄) or Formic acid (HCOOH)
 - Potassium dihydrogen phosphate (KH₂PO₄)
 - Tetrabutylammonium bisulfate (for ion-pair chromatography)
 - Hydrochloric acid (HCl)
 - Sodium chloride (NaCl)
 - Ethyl acetate
 - Ultrapure water

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of citric acid (e.g., 1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the biological samples (e.g., 10-200 µg/mL for plasma).[\[1\]](#)[\[2\]](#)

Sample Preparation

4.2.1. Plasma Samples (Ultrafiltration Method)[\[1\]](#)[\[2\]](#)

- Collect blood samples in tubes containing an appropriate anticoagulant.
- Centrifuge the blood sample to separate the plasma.
- Transfer the plasma to an ultrafiltration device.
- Centrifuge the ultrafiltration device according to the manufacturer's instructions to collect the protein-free ultrafiltrate.
- The ultrafiltrate is ready for injection into the HPLC system.

4.2.2. Urine Samples (Liquid-Liquid Extraction Method)[\[3\]](#)

- Collect 24-hour urine samples and store them frozen until analysis.[\[3\]](#)
- Thaw and centrifuge the urine sample for 20 minutes at 12,500 rpm to remove particulate matter.[\[3\]](#)
- Take 200 µL of the supernatant and acidify to $\text{pH} \leq 1$ with 100 µL of 6N HCl.[\[3\]](#)
- Saturate the solution with approximately 100 mg of NaCl.[\[3\]](#)
- Add 600 µL of ethyl acetate and vortex for 1 minute.[\[3\]](#)
- Centrifuge to separate the layers.

- Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

HPLC-UV Analysis

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase:
 - For Plasma: Acetonitrile and 0.02 mol/L sulfuric acid (3:97 v/v).[1][2]
 - For Urine (Ion-Pair): A mixture of 4.5 mM potassium dihydrogen phosphate (pH 2) and 2.5 mM tetrabutylammonium bisulfate.[6]
- Flow Rate: 1.0 mL/min (adjust as necessary)
- Detection Wavelength: 210 nm[1][2][4]
- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled at 25°C[6]

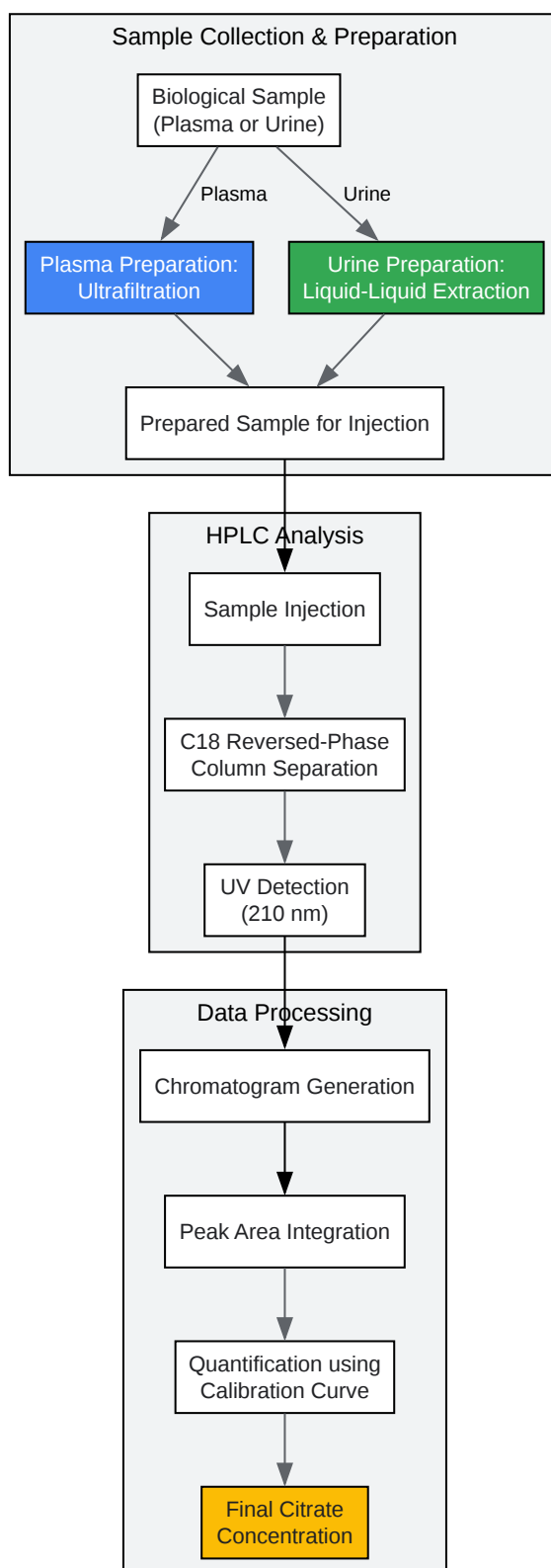
Data Analysis

- Generate a calibration curve by plotting the peak area of the citrate standard against its concentration.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r^2).
- Quantify the citrate concentration in the biological samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

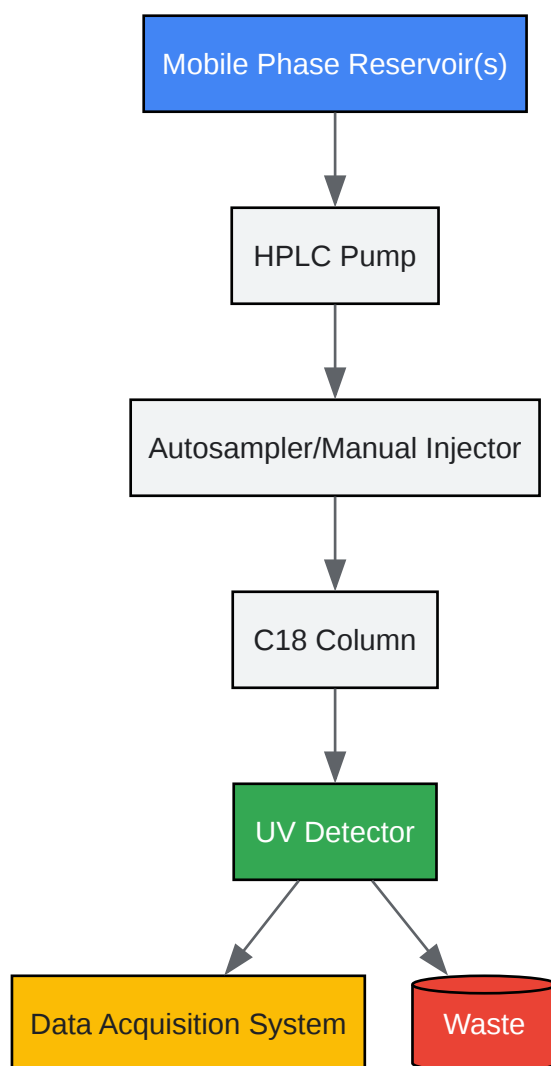
Parameter	Plasma Analysis[1][2]	Urine Analysis[6]
Linearity Range	10 - 200 µg/mL	0.03 - 20 mmol/L
Extraction Recovery	> 90%	Mean recovery rates of 101.2%, 100%, and 99.7% at three different concentrations
Intra-day CV (%)	< 15%	4.29% (at 1.25 mmol/L), 2.78% (at 5 mmol/L)
Inter-day CV (%)	< 15%	5.37% (at 1.25 mmol/L), 3.13% (at 5 mmol/L)
Limit of Quantification	Not explicitly stated, but linearity starts at 10 µg/mL	Functional sensitivity of 0.009 mmol/L
Retention Time	Not explicitly stated	Approximately 3.7 ± 0.4 min

Visualizations



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Caption: Experimental workflow for citrate quantification.



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Caption: Logical components of the HPLC system.

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